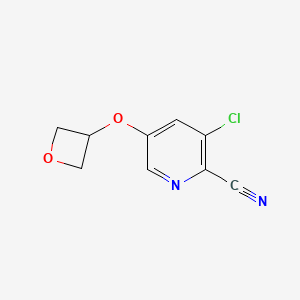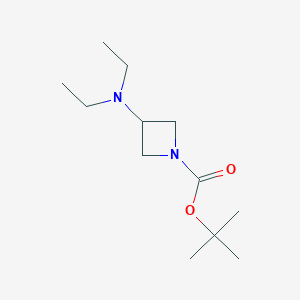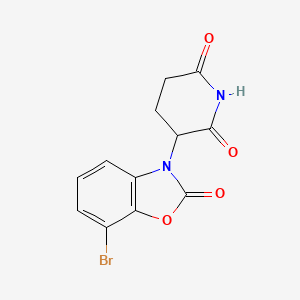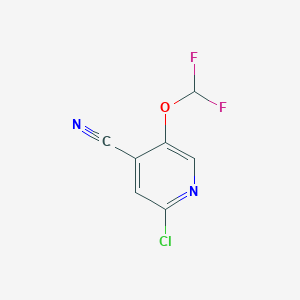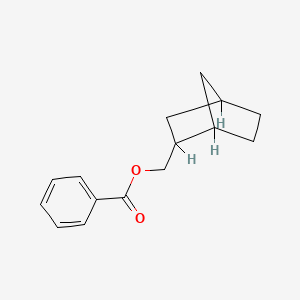![molecular formula C26H36O3 B13934714 Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- CAS No. 62782-05-2](/img/structure/B13934714.png)
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-, also known as 2-Hydroxy-4-tridecyloxybenzophenone, is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This specific compound is known for its unique structure, which includes a long tridecyloxy chain, making it distinct from other benzophenones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- typically involves the reaction of 2-hydroxybenzophenone with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the tridecyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The tridecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various alkyl or aryl substituted benzophenones.
科学的研究の応用
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential as a UV absorber in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of UV-protective coatings and materials
作用機序
The mechanism of action of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- involves its ability to absorb UV light, which leads to the formation of excited states. These excited states can then transfer energy to other molecules, leading to various photochemical reactions. The molecular targets include DNA and proteins, where it can provide protection against UV-induced damage .
類似化合物との比較
Similar Compounds
Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-: Similar structure but with a shorter alkyl chain.
Methanone, [2-hydroxy-4-(decyloxy)phenyl]phenyl-: Similar structure with a decyloxy group instead of a tridecyloxy group
Uniqueness
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- is unique due to its long tridecyloxy chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it more suitable for applications requiring long-lasting UV protection .
特性
CAS番号 |
62782-05-2 |
|---|---|
分子式 |
C26H36O3 |
分子量 |
396.6 g/mol |
IUPAC名 |
(2-hydroxy-4-tridecoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C26H36O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-29-23-18-19-24(25(27)21-23)26(28)22-16-13-12-14-17-22/h12-14,16-19,21,27H,2-11,15,20H2,1H3 |
InChIキー |
LKDRSVSYCUQEFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)
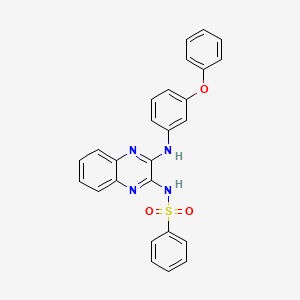
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
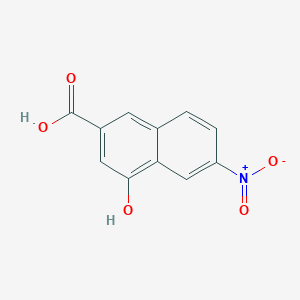
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
